Selepressin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Selepressin is a novel selective agonist of the vasopressin V1A receptor, developed primarily for the management of septic shock. It is known chemically as FE 202158 and has shown significant potential in improving hemodynamic stability in patients experiencing septic shock. Unlike traditional vasopressors, selepressin selectively targets the V1A receptor, which is implicated in vasoconstriction and fluid balance, thereby minimizing the unwanted effects associated with broader vasopressin receptor activation .

- Oxidation: The disulfide bond between cysteine residues can be oxidized, which may impact its biological activity. This reaction is particularly important in maintaining the structural integrity of the peptide.

- Hydrolysis: The peptide bond can be hydrolyzed under certain conditions, leading to degradation and loss of activity.

- Conjugation: Selepressin may also undergo conjugation reactions, which can alter its pharmacokinetic properties.

These reactions are essential to consider during formulation and storage to ensure the compound remains effective.

Selepressin exhibits potent biological activity as a V1A receptor agonist. In preclinical studies, it has been shown to:

- Increase mean arterial pressure (MAP) effectively in septic models, outperforming traditional treatments such as norepinephrine and arginine vasopressin .

- Reduce fluid requirements and limit edema formation, which are critical factors in managing septic shock .

- Modulate inflammatory responses by lowering levels of interleukin-6 and other cytokines associated with sepsis .

The selective action on the V1A receptor allows for enhanced vascular tone without the adverse effects linked to V2 receptor activation.

The synthesis of selepressin involves solid-phase peptide synthesis (SPPS), a common technique for producing peptides. The process typically includes:

- Amino Acid Coupling: Sequential addition of protected amino acids to a solid support.

- Deprotection: Removal of protecting groups after each coupling step.

- Cleavage: Final cleavage from the solid support followed by purification through high-performance liquid chromatography (HPLC).

This method allows for precise control over the sequence and purity of the final product, ensuring high-quality yields suitable for clinical use .

Selepressin is primarily investigated for its application in treating septic shock. Its unique mechanism offers several advantages:

- Vasopressor Therapy: It serves as an alternative to norepinephrine, particularly in patients who may not respond adequately to traditional therapies.

- Fluid Management: By reducing fluid overload, selepressin may help improve outcomes in critically ill patients .

- Clinical Trials: Ongoing studies are assessing its efficacy in various populations suffering from septic shock, focusing on outcomes such as survival rates and duration of mechanical ventilation .

Research indicates that selepressin interacts selectively with the V1A receptor without significant activity on V2 receptors, which can lead to adverse effects like water retention and hyponatremia. Interaction studies have demonstrated:

- Improved hemodynamic parameters when combined with other vasopressors.

- A favorable safety profile compared to conventional treatments, with fewer serious adverse events reported during clinical trials .

This selectivity enhances its therapeutic potential while minimizing side effects.

Several compounds share similarities with selepressin due to their roles as vasopressors or their interactions with vasopressin receptors. Here are some notable comparisons:

| Compound | Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Arginine Vasopressin | Non-selective agonist | Activates V1A and V2 receptors | Broader effects leading to potential fluid overload |

| Norepinephrine | Non-selective adrenergic agonist | Primarily stimulates alpha-adrenergic receptors | Commonly used but may cause more side effects |

| Terlipressin | V1 receptor agonist | Selectively activates V1 receptors | Used mainly for variceal bleeding |

| Conivaptan | V2 receptor antagonist | Blocks V2 receptors | Used for hyponatremia treatment |

Selepressin's uniqueness lies in its selective action on the V1A receptor, providing effective vasoconstriction while avoiding unwanted fluid retention typically associated with non-selective agents like arginine vasopressin .

Solid-Phase Peptide Synthesis Optimization

Solid-phase peptide synthesis represents the cornerstone methodology for selepressin production, requiring extensive optimization to achieve acceptable yields and purity [6] [10]. The synthesis of selepressin presents unique challenges due to its cyclic structure, disulfide bridge formation, and the presence of modified amino acid residues that can undergo side reactions during synthesis [10] [11]. Research has demonstrated that conventional solid-phase peptide synthesis protocols require significant modifications to accommodate the structural complexity of vasopressin analogues [12] [13].

The optimization of solid-phase peptide synthesis for selepressin begins with careful selection of resin systems and loading densities [15] [23]. Studies have shown that lower resin loading densities, typically ranging from 0.1 to 0.3 millimoles per gram, significantly improve the synthesis efficiency of complex peptides by reducing steric hindrance and intermolecular aggregation [35] [36]. The choice of resin support has demonstrated tremendous influence on the quality of crude peptide products, with non-polar polystyrene resins proving superior to polar resins for hydrophobic peptide sequences [37].

Temperature control emerges as a critical parameter in selepressin synthesis optimization [35] [36]. Elevated reaction temperatures, ranging from 40 to 60 degrees Celsius, have been shown to reduce aggregation during synthesis while improving coupling efficiency [36] [37]. Microwave-assisted solid-phase peptide synthesis has demonstrated particular utility in overcoming aggregation challenges, though careful monitoring is required to prevent unwanted side reactions such as racemization and aspartimide formation [36].

The coupling time optimization studies reveal that extended reaction periods, typically 90 to 120 minutes for difficult couplings, are essential for achieving complete incorporation of amino acid residues [35] [36]. This extended timeframe becomes particularly critical for cysteine residue incorporation, where incomplete coupling can lead to complex mixtures of partially protected peptides [18] [19]. Research has demonstrated that coupling efficiency can be dramatically improved through the use of excess activated amino acid, though economic considerations favor the development of more efficient coupling protocols using near-stoichiometric quantities [10] [13].

Solvent system selection plays a fundamental role in selepressin synthesis optimization [15] [37]. Traditional dimethylformamide has been supplemented or replaced with N-methyl-2-pyrrolidone and dimethyl sulfoxide mixtures to improve solvation of hydrophobic peptide sequences and reduce aggregation phenomena [15] [37]. These solvent modifications have proven particularly beneficial for preventing on-resin aggregation, which represents a major obstacle in the synthesis of difficult peptide sequences [37].

| Parameter | Standard Conditions | Optimization Strategies | Impact on Selepressin Synthesis |

|---|---|---|---|

| Coupling Time | 30-60 minutes | Extended to 90-120 min for difficult couplings | Critical for Cys coupling efficiency |

| Temperature | Room temperature | Elevated (40-60°C) or microwave heating | Reduces aggregation during synthesis |

| Excess Equivalents | 3-5 equivalents | Reduced to 1.2-1.5 eq for efficiency | Minimizes waste and cost |

| Solvent System | Dimethylformamide | N-methyl-2-pyrrolidone/dimethyl sulfoxide mixtures | Improves solvation of hydrophobic regions |

| Resin Loading | 0.2-0.6 mmol/g | Lower loading (0.1-0.3 mmol/g) | Reduces steric hindrance |

| Coupling Reagents | 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate/1-hydroxybenzotriazole/N,N-diisopropylethylamine | N,N'-diisopropylcarbodiimide/1-hydroxybenzotriazole, benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate, or (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Minimizes racemization of Cys residues |

Protective Group Strategies for Cysteine Residues

The selection and application of appropriate cysteine protecting groups represents one of the most critical aspects of selepressin synthesis, given the presence of two cysteine residues that must form a specific disulfide bridge [17] [18]. The choice of sulfhydryl protecting groups directly impacts synthesis efficiency, product purity, and the success of subsequent oxidative folding processes [17] [19]. Research has identified over sixty individual protecting groups for cysteine, each with distinct properties and applications in peptide synthesis [17].

Trityl protection emerges as the most commonly employed strategy for routine selepressin synthesis due to its compatibility with standard trifluoroacetic acid cleavage conditions [18] [23]. The trityl group provides excellent stability during chain elongation while being readily removed under mild acidic conditions, generating the free sulfhydryl peptide directly from the cleavage reaction [18]. However, studies have demonstrated that trityl-protected cysteine derivatives can undergo significant racemization during coupling reactions, particularly when base-mediated activation methods are employed [18] [24].

Tetrahydropyranyl protection has emerged as a superior alternative to trityl protection for selepressin synthesis, demonstrating significantly reduced racemization and beta-elimination side reactions [18]. Research comparing various cysteine protecting groups revealed that tetrahydropyranyl derivatives show only 0.74 percent racemization during N,N'-diisopropylcarbodiimide/(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate coupling compared to 3.3 percent for trityl derivatives [18]. The tetrahydropyranyl group maintains stability to one percent trifluoroacetic acid in dichloromethane while being completely removed by treatment with trifluoroacetic acid/water/triisopropylsilane in a 95:2.5:2.5 ratio over two hours [18].

Acetamidomethyl protection offers unique advantages for selepressin purification strategies, as it remains stable to trifluoroacetic acid conditions, enabling peptide purification in a protected form prior to liberation of easily oxidizable thiol groups [18] [25]. The acetamidomethyl group can be selectively removed using heavy metal ions, iodine, or thallium(III) while simultaneously promoting disulfide bond formation [18]. This approach has proven particularly valuable for preventing unwanted oxidation during purification procedures.

Orthogonal protection strategies using combinations of different cysteine protecting groups enable regioselective disulfide bond formation in complex peptides [18] [25]. The combination of 4-methoxytrityl and diphenylmethyl protecting groups has demonstrated particular utility for selepressin synthesis, where 4-methoxytrityl groups can be selectively removed with two percent trifluoroacetic acid while diphenylmethyl groups remain intact [18]. This approach allows for controlled formation of the required disulfide bridge while maintaining protection of other reactive sites.

| Protecting Group | Cleavage Conditions | Stability | Applications |

|---|---|---|---|

| Trityl (Trt) | Trifluoroacetic acid (mild acid) | TFA-labile | Routine solid-phase peptide synthesis, direct thiol generation |

| Acetamidomethyl (Acm) | Hg²⁺, Ag⁺, I₂, Tl³⁺ | TFA-stable | Protected peptide purification |

| tert-Butyl (tBu) | Strong acid/oxidizing agents | TFA-stable | Orthogonal protection strategies |

| 4-Methoxytrityl (Mmt) | 2% TFA in dichloromethane | Selectively removable | On-resin disulfide formation |

| Tetrahydropyranyl (Thp) | TFA/water/triisopropylsilane (95:2.5:2.5) | TFA-labile | Reduced racemization alternative |

| Diphenylmethyl (Dpm) | 95% TFA | TFA-labile | Regioselective disulfide synthesis |

Oxidative Folding and Disulfide Bridge Formation

The formation of the critical disulfide bridge between cysteine residues at positions 1 and 6 in selepressin represents a fundamental challenge requiring precise control of oxidative conditions and folding environments [21] [22]. The disulfide bridge formation process must achieve the correct regioisomer while avoiding misfolded products, scrambling reactions, and intermolecular cross-linking that can lead to reduced yields and impaired biological activity [21] [25].

Traditional aqueous oxidative folding approaches for selepressin synthesis typically employ air oxidation in aqueous buffers at physiological pH values [10] [13]. Research has demonstrated that vasopressin analogues can be successfully cyclized through aeration in pH 7 aqueous solutions, achieving yields of approximately 71 percent from the linear precursor [10] [13]. However, conventional aqueous folding processes often suffer from slow reaction kinetics and the formation of misfolded by-products that complicate purification procedures.

Recent advances in organic oxidative folding have revolutionized disulfide bridge formation for selepressin and related cyclic peptides [22]. Studies have demonstrated that organic solvent-based oxidative folding can achieve rate accelerations of up to 113,200-fold compared to conventional aqueous methods [22]. This approach utilizes organic solvents to mimic protein disulfide isomerase function, dramatically accelerating thiol-disulfide exchange reactions and producing correctly folded products in seconds rather than hours [22].

The selection of oxidizing agents plays a crucial role in achieving efficient disulfide bridge formation [25]. N-chlorosuccinimide activated with two percent trifluoroacetic acid has emerged as a particularly effective reagent for on-resin disulfide assembly, offering rapid reaction kinetics and clean product formation [25]. This approach enables single-step deprotection and cyclization protocols that minimize handling and reduce the risk of oxidative degradation [25].

Solid-phase oxidative folding strategies have gained prominence for selepressin synthesis due to their ability to operate under pseudodilute conditions that favor intramolecular cyclization over intermolecular aggregation [20] [25]. Immobilized oxidizing agents based on Ellman's reagent have demonstrated effectiveness in promoting disulfide bridge formation while minimizing unwanted oligomerization reactions [20]. These solid-supported reagents can be readily removed by filtration, simplifying purification procedures and reducing contamination risks.

The monitoring and optimization of oxidative folding conditions requires careful attention to reaction kinetics, pH control, and the prevention of over-oxidation [21] [22]. Studies have shown that disulfide bridge formation rates are highly dependent on peptide concentration, with optimal conditions typically requiring concentrations below 1 millimolar to minimize intermolecular reactions [21]. Temperature control emerges as another critical parameter, with elevated temperatures often accelerating desired cyclization while potentially promoting unwanted side reactions.

Purification Techniques and Quality Control Protocols

The purification of selepressin presents unique challenges due to its cyclic structure, hydrophobic character, and potential for forming closely related impurities that differ only in disulfide connectivity or amino acid sequence [27] [29]. High-performance liquid chromatography represents the primary purification technique, requiring careful optimization of stationary phases, mobile phase compositions, and gradient conditions to achieve adequate resolution of target peptide from synthetic by-products [29] [31].

Reversed-phase liquid chromatography emerges as the most effective separation technique for selepressin purification, utilizing hydrophobic interactions between the peptide and non-polar stationary phases [31]. Research has demonstrated that C18 columns with highly resolutive particle sizes of 1.7 or 2.5 micrometers provide superior separation efficiency for complex peptide mixtures [29]. The optimization of mobile phase systems typically involves acetonitrile-water gradients with trifluoroacetic acid modifiers to enhance peak resolution and maintain peptide solubility [27] [29].

Preparative-scale purification of selepressin requires specialized column technologies and optimized loading conditions to achieve acceptable throughput while maintaining resolution [26] [27]. Studies have shown that styrene-divinylbenzene copolymer stationary phases offer advantages for selepressin purification due to their stability under harsh purification conditions and compatibility with organic solvent systems [27]. Flow rates up to twice conventional levels have been successfully employed for library-scale purification while maintaining adequate separation efficiency [26].

Mass spectrometry-directed purification has emerged as a powerful approach for selepressin isolation, enabling real-time monitoring of target compound elution and automated fraction collection [26] [28]. This technique utilizes atmospheric pressure chemical ionization or electrospray ionization sources to detect the protonated molecular ion of selepressin, triggering collection systems when the target mass is observed [26]. Research has demonstrated that mass-directed purification can achieve excellent recovery and purity for selepressin while minimizing manual intervention requirements [26].

Quality control protocols for selepressin must encompass multiple analytical techniques to ensure product identity, purity, and potency [29]. Mass spectrometry verification represents the primary identity confirmation method, comparing observed molecular weights to theoretical values with high-resolution instrumentation [29]. Electrospray ionization quadrupole time-of-flight systems have proven particularly effective for selepressin analysis, providing accurate mass measurements and structural information [29].

Purity determination through analytical high-performance liquid chromatography requires validated methods with appropriate specificity and sensitivity [29]. Research has established that analytical methods must achieve baseline resolution of selepressin from potential synthetic impurities, including truncated sequences, amino acid substitution products, and disulfide isomers [27] [29]. Quantification protocols typically employ ultraviolet detection at 220 nanometers, though mass spectrometric detection offers enhanced specificity for complex samples [29].

Peptide quantification represents one of the most challenging aspects of selepressin quality control, requiring accurate determination of active compound content while accounting for water, salts, and other non-peptidic materials [29]. Amino acid analysis provides the gold standard for peptide quantification, though this technique requires specialized instrumentation and lengthy analysis times [29]. Alternative approaches using quantitative nuclear magnetic resonance or nitrogen determination have shown promise for routine quality control applications [29].

The development of stability-indicating analytical methods ensures that selepressin quality control protocols can detect degradation products and monitor product integrity over time [28] [29]. Research has demonstrated that selepressin exhibits characteristic degradation pathways under stress conditions, including disulfide bond cleavage, amino acid oxidation, and deamidation reactions [28]. Validated stability-indicating methods must demonstrate specificity for the intact molecule while quantifying relevant degradation products [29].

Bioanalytical method validation for selepressin requires consideration of the unique challenges posed by peptide drugs, including matrix effects, non-specific binding, and metabolic instability [28]. Liquid chromatography with tandem mass spectrometry has emerged as the preferred approach for selepressin bioanalysis, offering the sensitivity and specificity required for pharmacokinetic studies [28]. Method validation protocols must address accuracy, precision, selectivity, and stability under relevant biological conditions [28].

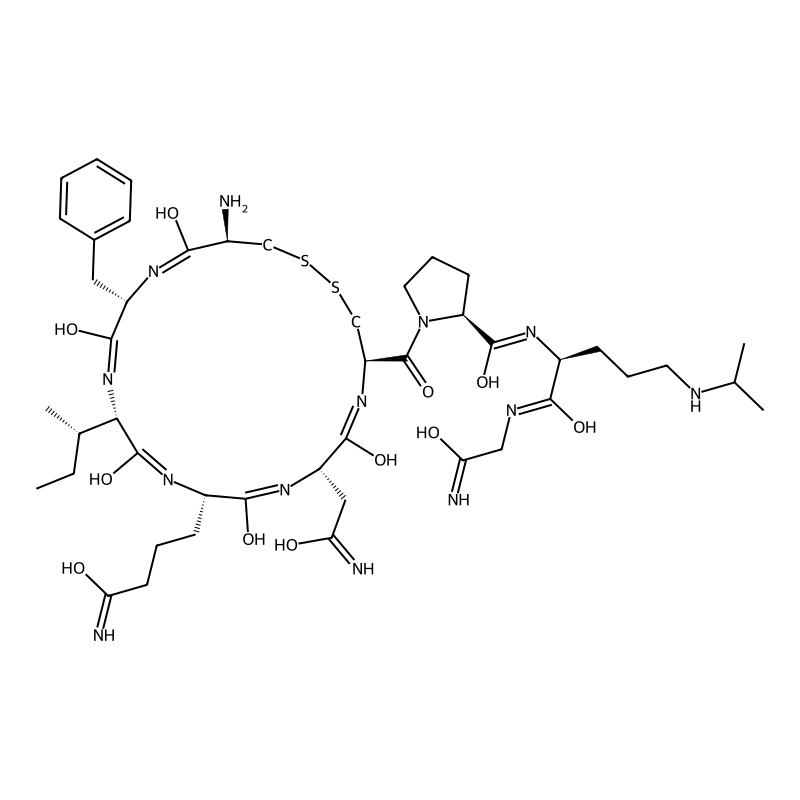

| Property | Value |

|---|---|

| Molecular Formula | C₄₆H₇₃N₁₃O₁₁S₂ |

| Molecular Weight (g/mol) | 1048.3 |

| CAS Number | 876296-47-8 |

| Peptide Sequence | Cys-Phe-Ile-hGln-Asn-Cys-Pro-Orn(iPr)-Gly-NH₂ |

| Structural Modifications from Vasopressin | Tyr² → Phe²; Phe³ → Ile³; Gln⁴ → hGln⁴; Arg⁸ → Orn(iPr)⁸ |

| Receptor Selectivity | Selective V1A receptor agonist |

| Number of Amino Acid Residues | 9 |

| Disulfide Bridges | 1 (between Cys¹ and Cys⁶) |

| Chirality/Stereocenters | 9 defined stereocenters |

Selepressin demonstrates exceptional selectivity for the vasopressin type 1A receptor compared to other vasopressin receptor subtypes and the oxytocin receptor [1] [2] [3]. The compound exhibits a distinctive selectivity profile with vasopressin type 1A receptor binding affinity in the low nanomolar range, specifically with a dissociation constant value of approximately 2-3 nanomolar [2] [3] [4].

The selectivity ratios for selepressin demonstrate its remarkable preference for the vasopressin type 1A receptor over other receptor subtypes. In functional reporter gene assays, selepressin shows a selectivity ratio of 1:142:1107:440 versus human vasopressin type 1B receptor, vasopressin type 2 receptor, and oxytocin receptor, respectively [2] [3] [4]. This selectivity profile represents a significant improvement over arginine vasopressin, which exhibits poor selectivity with a ratio of 1:18:0.2:92 for the same receptor subtypes [2] [3].

| Receptor Subtype | Selepressin Ki (nM) | Selectivity Ratio | Efficacy (Emax %) |

|---|---|---|---|

| V1A (human) | ~2.0-3.0 | 1 | 84 |

| V1B (human) | >1175 | 142 | 80 |

| V2 (human) | >1739 | 1107 | 66 |

| Oxytocin (human) | >190 | 440 | 28 |

The high selectivity for vasopressin type 1A receptors is maintained across multiple animal species, including mouse, rat, dog, sheep, and pig, with effective concentration 50 values ranging from 0.13 to 18 nanomolar in cell-based reporter gene assays [3] [4]. This cross-species selectivity profile indicates that selepressin maintains its pharmacological characteristics across different mammalian species, supporting its potential therapeutic applications.

Binding Affinity Kinetics for Vasopressin Type 1A Receptors

The binding kinetics of selepressin to vasopressin type 1A receptors reveal high-affinity interactions with rapid association and dissociation characteristics [2] [3]. Radioligand binding displacement experiments demonstrate that selepressin exhibits nanomolar binding affinity for human vasopressin type 1A receptors, with binding affinity values consistently in the 2-3 nanomolar range [2] [3] [4].

The binding kinetics profile shows that selepressin maintains its high affinity for vasopressin type 1A receptors while demonstrating significantly reduced affinity for other receptor subtypes [2] [3]. The binding displacement studies using tritiated arginine vasopressin and iodinated ornithine vasotocin analog as radioligands confirm the high-affinity binding characteristics of selepressin [3] [4].

Comparative binding studies demonstrate that selepressin displays binding affinity values that are approximately 10-fold lower than arginine vasopressin for vasopressin type 1A receptors, with arginine vasopressin showing an effective concentration 50 value of 0.24 nanomolar compared to selepressin's 2.4 nanomolar [2] [3]. However, this modest difference in binding affinity is offset by selepressin's superior selectivity profile, particularly its dramatically reduced affinity for vasopressin type 2 receptors.

The binding kinetics studies also reveal that selepressin maintains stable receptor occupancy with appropriate dissociation characteristics that support its short-acting pharmacological profile [2] [3]. This kinetic profile enables rapid onset and offset of action, which is essential for dose titration in clinical applications.

Intracellular Signaling Pathways and Second Messenger Systems

Selepressin activates vasopressin type 1A receptor-mediated intracellular signaling pathways through classical G protein-coupled receptor mechanisms [5] [6] [7]. The vasopressin type 1A receptor couples primarily to guanine nucleotide-binding proteins of the Gq/11 class, which activate phospholipase C to generate the second messengers inositol 1,4,5-trisphosphate and diacylglycerol [5] [6] [7] [8].

The intracellular signaling cascade initiated by selepressin binding to vasopressin type 1A receptors follows a well-characterized pathway. Ligand binding induces guanine nucleotide-binding protein activation through the exchange of guanosine diphosphate for guanosine triphosphate on the alpha subunit [7] [8]. The activated Gq protein subunit then stimulates phospholipase C activity, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate into two distinct second messengers [7] [8].

| Signaling Component | Function | Downstream Effect |

|---|---|---|

| Gq/11 proteins | G protein coupling | Signal transduction initiation |

| Phospholipase C | Effector enzyme | Second messenger generation |

| Inositol 1,4,5-trisphosphate | Second messenger | Calcium release from intracellular stores |

| Diacylglycerol | Second messenger | Protein kinase C activation |

| Calcium ions | Intracellular messenger | Multiple downstream signaling events |

Inositol 1,4,5-trisphosphate functions as a critical second messenger by binding to specific receptors on the endoplasmic reticulum, triggering the release of calcium ions from intracellular stores [7] [9]. This calcium mobilization represents a key amplification step in the signaling cascade, as calcium ions serve as versatile intracellular messengers that activate multiple downstream pathways [7] [9]. The calcium response induced by selepressin through vasopressin type 1A receptor activation has been directly measured using fluorescent calcium indicators, confirming the functional coupling of the receptor to this signaling pathway [10] [7].

Diacylglycerol, the second major product of phospholipase C activation, remains membrane-associated and serves as an endogenous activator of protein kinase C [7] [8]. Protein kinase C activation leads to the phosphorylation of numerous target proteins, including ion channels, transcription factors, and other regulatory proteins that mediate the physiological effects of vasopressin type 1A receptor activation [7] [8].

The selepressin-induced signaling cascade also involves additional regulatory mechanisms, including G protein-coupled receptor kinase-mediated phosphorylation and beta-arrestin recruitment [7]. These mechanisms contribute to receptor desensitization and internalization, which help terminate the signaling response and prepare the receptor for subsequent activation cycles [7].

Allosteric Modulation Mechanisms

The vasopressin type 1A receptor exhibits complex conformational dynamics that support allosteric modulation mechanisms [11] [12]. Molecular dynamics simulations and structural studies have revealed that vasopressin peptides, including selepressin, can adopt multiple conformational states that influence receptor binding and activation [12]. These conformational selection mechanisms represent a form of allosteric regulation where different ligand conformations stabilize distinct receptor states [12].

The three-residue carboxy-terminal tail of vasopressin peptides demonstrates significant conformational flexibility that modulates binding affinity to vasopressin type 1A receptors [12]. Computational studies indicate that solvent-exposed and proline trans-configured conformations of this tail region exhibit three-fold enhanced binding affinities compared to compacted or cis-configured conformations [12]. This conformational selectivity mechanism suggests that selepressin may preferentially stabilize high-affinity receptor conformations through specific structural interactions.

Studies of vasopressin type 1A receptor structure-activity relationships have identified critical amino acid residues that participate in allosteric modulation mechanisms [11] [13]. The amino-terminal juxtamembrane segment of the vasopressin type 1A receptor contains two independent epitopes, glutamate 54 and arginine 46, that are required for high-affinity agonist binding and signaling [13]. These residues function independently to provide discrete binding sites that contribute to receptor activation through allosteric mechanisms [13].

The vasopressin type 1A receptor can form stable complexes with multiple G protein subtypes and effector enzymes, including G protein alpha subunits of the Gq/11, Gi3, and Gs classes, as well as phospholipase C beta 1, phospholipase C gamma 2, and phospholipase A2 [14] [15]. These pre-associated receptor-G protein complexes represent a form of constitutive allosteric organization that facilitates rapid signal transduction upon agonist binding [14] [15]. The formation of these stable complexes appears to involve allosteric interactions between the receptor and multiple signaling proteins [14] [15].

Allosteric modulation of vasopressin type 1A receptor function is also influenced by receptor dimerization and oligomerization processes [11]. These receptor-receptor interactions can modulate ligand binding affinity and signaling efficacy through cooperative mechanisms that represent another level of allosteric regulation [11]. The molecular basis of these allosteric interactions involves conformational changes in receptor transmembrane domains that are transmitted through protein-protein interfaces [11].